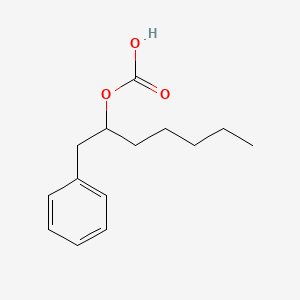
Hexyl phenylmethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl phenylmethyl carbonate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound is known for its unique chemical structure, which combines a hexyl group, a phenyl group, and a carbonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl phenylmethyl carbonate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of phenylmethyl chloroformate with hexanol in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is often catalyzed by a base to ensure complete conversion of the reactants to the desired ester product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl phenylmethyl carbonate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Major Products Formed:
- Hydrolysis: Hexanol and phenylmethyl carbonate
- Reduction: Hexanol and phenylmethanol
- Transesterification: Various esters depending on the alcohol used
Applications De Recherche Scientifique
Hexyl phenylmethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: this compound is used in the production of fragrances, flavors, and other consumer products.
Mécanisme D'action
Hexyl phenylmethyl carbonate can be compared with other esters such as ethyl acetate, methyl butanoate, and propyl ethanoate . While these compounds share similar ester functionalities, this compound is unique due to its specific combination of a hexyl group and a phenylmethyl group, which imparts distinct chemical and physical properties.
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butanoate
- Propyl ethanoate
Hexyl phenylmethyl carbonate stands out for its unique structure and versatile applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-phenylheptan-2-yl hydrogen carbonate |
InChI |
InChI=1S/C14H20O3/c1-2-3-5-10-13(17-14(15)16)11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,15,16) |
Clé InChI |
GTBYQNFSHGZHKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC1=CC=CC=C1)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



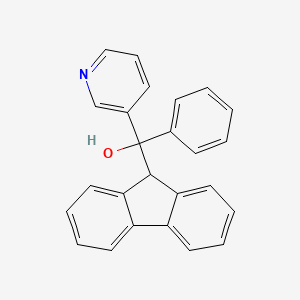
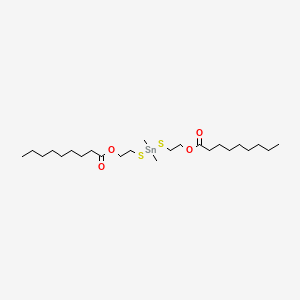

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
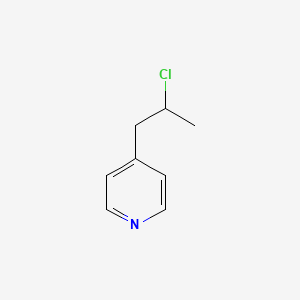
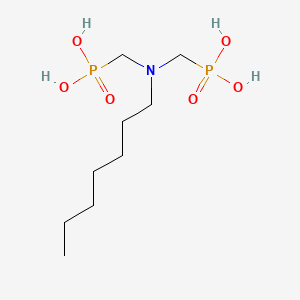
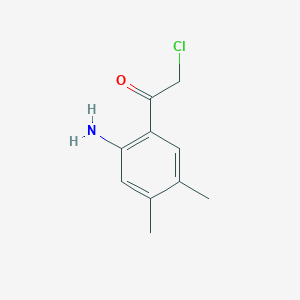
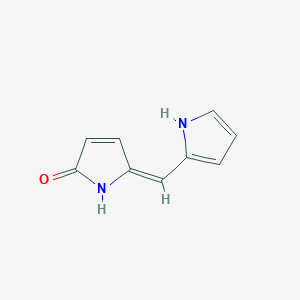
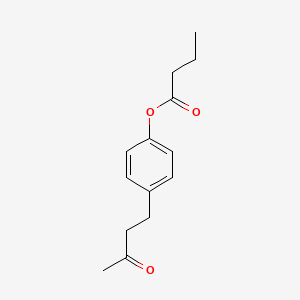

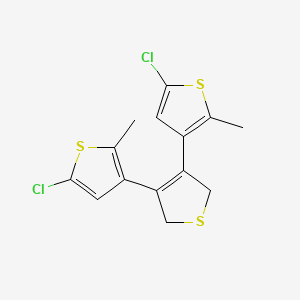
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
